

Introduction: A Versatile Intermediate in Modern Synthesis

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Compound of Interest

Compound Name: **3-Chloro-4-(methylthio)aniline**

Cat. No.: **B1607254**

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3-Chloro-4-(methylthio)aniline is a substituted aromatic amine that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique trifunctional nature—featuring an aniline core, a halogen substituent, and a sulfur-containing moiety—renders it a highly versatile building block for the synthesis of complex molecular architectures. The interplay between the electron-donating amino and methylthio groups and the electron-withdrawing chloro group creates a distinct electronic profile on the benzene ring, enabling regioselective chemical transformations.

Primarily utilized as a key intermediate, this compound serves as a foundational scaffold for the development of pharmacologically active agents, particularly in the domain of kinase inhibitors for targeted cancer therapy.^[1] Its structural motifs are integral to molecules designed to interact with specific biological pathways. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate solubility, reactivity, and appropriate handling procedures.

Physicochemical and Spectroscopic Data

The essential identifiers and properties of **3-Chloro-4-(methylthio)aniline** are summarized below. This data is critical for laboratory use, from reaction setup to purification and characterization.

Identifier/Property	Value	Source(s)
IUPAC Name	3-Chloro-4-(methylthio)benzenamine	[2]
CAS Number	5211-01-8	[2][3]
Molecular Formula	C ₇ H ₈ CINS	[2][3]
Molecular Weight	173.66 g/mol	[2][3]
Melting Point	73-75 °C	[3][4][5]
Boiling Point	297.3 ± 25.0 °C (Predicted)	[3][5]
Density	1.28 ± 0.1 g/cm ³ (Predicted)	[3][4]
pKa	3.30 ± 0.10 (Predicted)	[3][5]
LogP	173.0 (XLogP3-AA)	[2]

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. While detailed spectra are proprietary to specific suppliers, the compound is typically characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[2]

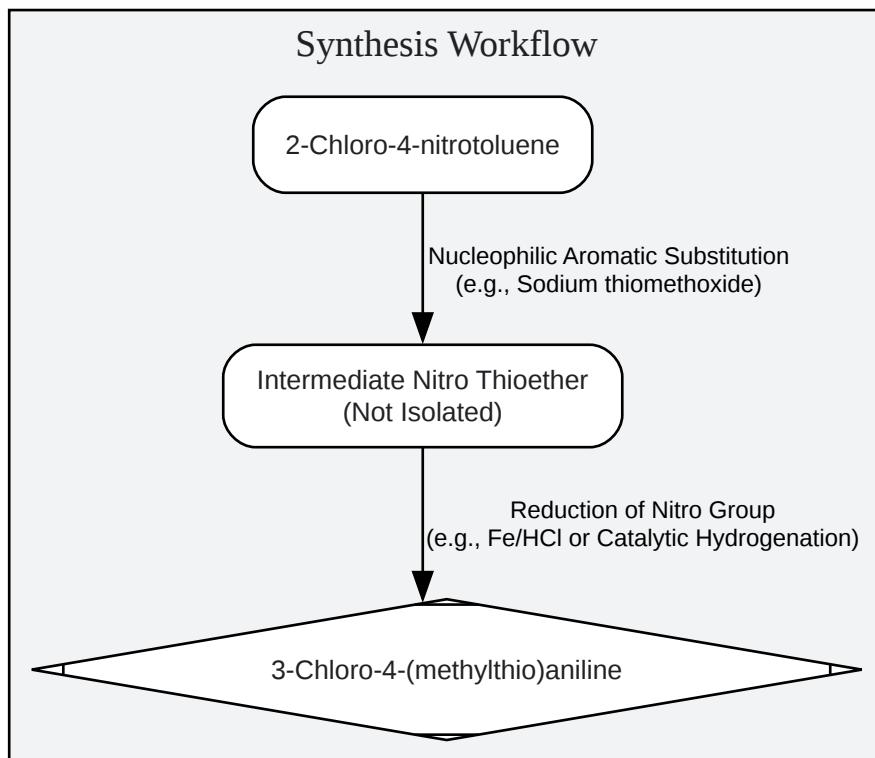
PART 2: Synthesis and Reactivity

The synthesis of **3-Chloro-4-(methylthio)aniline** is typically achieved through multi-step sequences starting from readily available precursors. The reactivity of the final compound is dominated by the nucleophilic character of the amino group and the substitution patterns on the aromatic ring.

Synthetic Workflow

A common and industrially scalable approach involves the reduction of a corresponding nitroaromatic precursor. This method is favored due to the availability of starting materials and

the efficiency of nitro group reduction. While multiple specific pathways exist, a representative synthesis is outlined below.[6][7]



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Caption: A plausible synthetic route to **3-Chloro-4-(methylthio)aniline**.

Experimental Protocol: Reduction of a Nitro Precursor

This protocol describes a general method for the reduction of a substituted nitrobenzene to the corresponding aniline using iron powder in an acidic medium, a classic and robust method known as the Béchamp reduction.[6]

Objective: To synthesize **3-Chloro-4-(methylthio)aniline** from its nitro precursor.

Materials:

- 1-(Methylthio)-2-chloro-4-nitrobenzene (1 equivalent)
- Iron powder (Fe), fine grade (3-5 equivalents)

- Concentrated Hydrochloric Acid (HCl) or Acetic Acid (catalytic amount)
- Ethanol (EtOH) or a mixture of EtOH/Water
- Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
- Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Deionized Water

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro precursor, ethanol, and water.
- Initiation: Add the iron powder to the mixture, followed by the dropwise addition of concentrated HCl or acetic acid while stirring. The reaction is exothermic and may require initial gentle heating to initiate, after which the heat may be removed.
- Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate iron salts. Caution: Foaming may occur.
- Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate to ensure all product is collected.
- Extraction: Combine the filtrate and washes. If a biphasic mixture is present, separate the layers. Extract the aqueous layer 2-3 times with ethyl acetate or DCM. Combine all organic extracts.

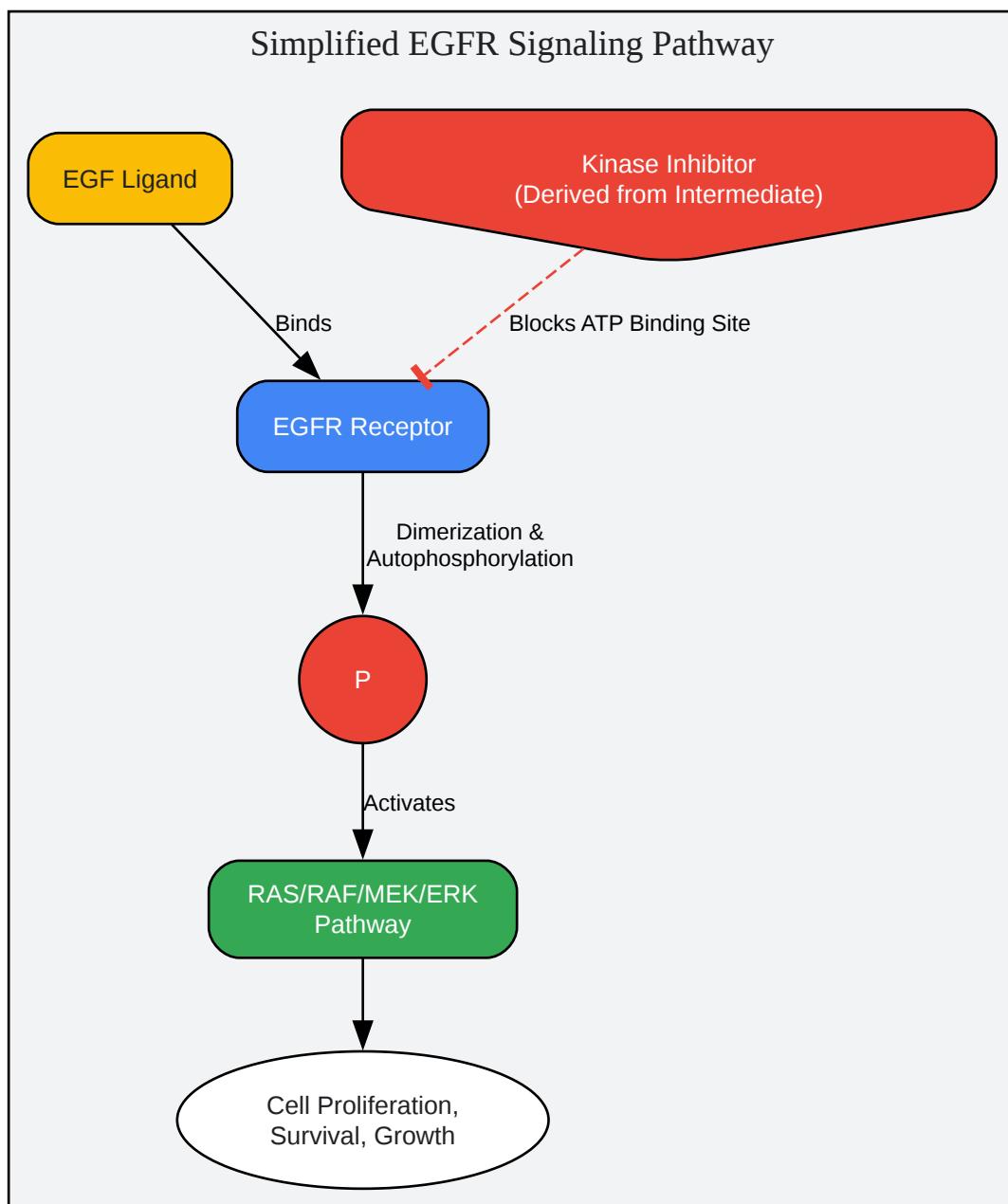
- Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **3-Chloro-4-(methylthio)aniline** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.^[8]

PART 3: Applications in Drug Discovery

The true value of **3-Chloro-4-(methylthio)aniline** lies in its role as a key building block for high-value molecules, especially in the pharmaceutical industry. Substituted anilines are a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors.

Role as a Kinase Inhibitor Intermediate

Many modern cancer therapies target specific protein kinases that are overactive in tumor cells. ^[1] Compounds like Lapatinib and Gefitinib, which are used to treat certain forms of breast and lung cancer, are tyrosine kinase inhibitors.^{[1][9]} The synthesis of these complex drugs often relies on intermediates with specific substitution patterns that allow for the construction of the final pharmacophore. **3-Chloro-4-(methylthio)aniline** and its analogues provide a chemically tractable platform for building molecules that can fit into the ATP-binding pocket of kinases, such as the Epidermal Growth Factor Receptor (EGFR).^[9]



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Caption: Inhibition of the EGFR pathway by a targeted kinase inhibitor.

The aniline nitrogen of an intermediate like **3-Chloro-4-(methylthio)aniline** is typically used as a nucleophilic handle to connect to other parts of the drug molecule. The chloro and methylthio groups help to correctly position the molecule within the kinase's binding site and can be crucial for establishing potent and selective interactions.

PART 4: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling **3-Chloro-4-(methylthio)aniline**. The available safety data indicates that this compound is hazardous.

Hazard Class	Statement
Acute Toxicity	H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
Skin Sensitization	H317: May cause an allergic skin reaction.
Carcinogenicity	H350: May cause cancer.
Environmental Hazard	H410: Very toxic to aquatic life with long lasting effects.

Handling and Storage:

- Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[\[4\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles or a face shield.
- Handling: Avoid breathing dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[4\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[\[4\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-4-(methylthio)aniline is a chemical intermediate of significant strategic importance. Its well-defined physical properties and predictable reactivity make it a valuable tool for

synthetic chemists. Its primary application as a precursor for sophisticated pharmaceutical agents, particularly in the development of kinase inhibitors, underscores its relevance in the ongoing search for novel therapeutics. The protocols and data presented in this guide provide a foundational framework for researchers to safely and effectively incorporate this versatile building block into their synthetic programs.

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